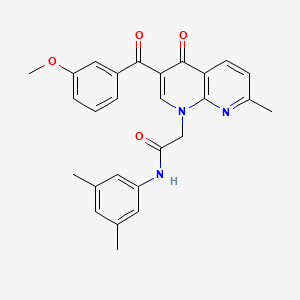

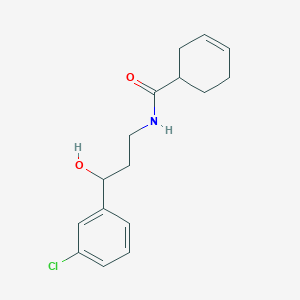

![molecular formula C23H21ClN2O3S B2455273 3-(3-氯苄基)-7-(3,4-二乙氧基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 1206990-38-6](/img/structure/B2455273.png)

3-(3-氯苄基)-7-(3,4-二乙氧基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential medicinal properties . They have been designed and synthesized as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones typically involves the reaction of certain starting materials in the presence of a catalyst . For example, one method involves the reaction of ethyl 3-alkyl (aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates with aliphatic amines .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core. This core can be functionalized with various substituents to create a wide range of compounds with different properties .作用机制

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can result in the death of the bacteria .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Pharmacokinetics

The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra and mycobacterium bovis bcg . This suggests that the compound may have good bioavailability and is able to reach its target in the bacteria.

Result of Action

The result of the compound’s action is the death of the Mycobacterium tuberculosis bacteria . This is due to the disruption of the bacteria’s energy metabolism caused by the inhibition of Cyt-bd .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis . This could potentially influence the efficacy of the compound.

实验室实验的优点和局限性

One advantage of using 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is that it has shown promising results in preclinical studies as a potential anti-cancer and anti-inflammatory agent. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to further investigate its potential applications.

未来方向

There are several future directions for research on 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to study its potential applications in other areas of medicinal chemistry. Additionally, further research is needed to fully understand the mechanism of action of this compound and to design experiments to investigate its potential applications.

合成方法

The synthesis of 3-(3-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 3-chlorobenzyl chloride with sodium ethoxide to form 3-chlorobenzyl ethyl ether. This intermediate is then reacted with 3,4-diethoxybenzaldehyde in the presence of potassium carbonate to form the corresponding chalcone. The chalcone is then reacted with thiourea in the presence of hydrochloric acid to form the thieno[3,2-d]pyrimidin-4(3H)-one core. The final step involves the reaction of the thieno[3,2-d]pyrimidin-4(3H)-one core with 3-chlorobenzyl chloride in the presence of potassium carbonate to form the final product.

科学研究应用

- 研究人员研究了噻吩并[3,2-d]嘧啶-4-胺对结核分枝杆菌 (Mtb) 中细胞色素bd氧化酶 (Cyt-bd) 的抑制效果。 Cyt-bd 是治疗结核病的潜在药物靶点,尤其是在针对能量代谢的联合疗法中 .

- 作为抗结核药物开发的一部分,合成了几种噻吩并[2,3-d]嘧啶-4(3H)-酮,并针对结核分枝杆菌 H37Ra 进行筛选。 一些化合物表现出显著的抗分枝杆菌活性 .

抗结核活性

抗分枝杆菌特性

有机发光二极管 (OLED)

总之,3-(3-氯苄基)-7-(3,4-二乙氧基苯基)噻吩并[3,2-d]嘧啶-4(3H)-酮在抗结核研究、有机电子学以及潜在的其他治疗领域具有前景。研究人员继续探索其多种应用,旨在利用其独特的特性造福科学和医学。 🌟

生化分析

Biochemical Properties

It has been observed that some compounds in the thieno[2,3-d]pyrimidin-4(3H)-ones class have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Cellular Effects

It is known that thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis .

Molecular Mechanism

Related compounds have been shown to inhibit Cyt-bd, suggesting that this compound may also interact with this enzyme .

Metabolic Pathways

Given its potential interaction with Cyt-bd, it may be involved in the energy metabolism pathways of Mycobacterium tuberculosis .

属性

IUPAC Name |

3-[(3-chlorophenyl)methyl]-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O3S/c1-3-28-19-9-8-16(11-20(19)29-4-2)18-13-30-22-21(18)25-14-26(23(22)27)12-15-6-5-7-17(24)10-15/h5-11,13-14H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKVMBMZKJKXLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

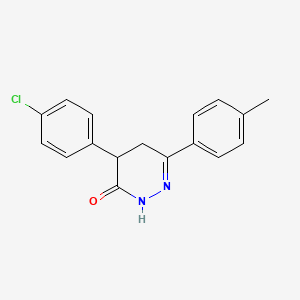

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)

![N-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2455194.png)

![N-(4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2455199.png)

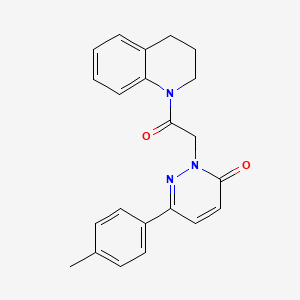

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2,3-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2455208.png)

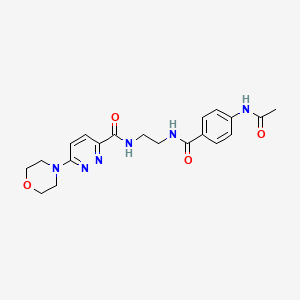

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2455210.png)